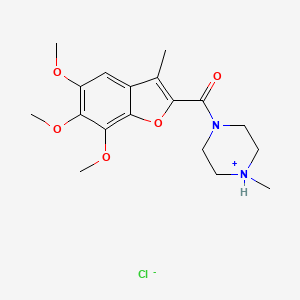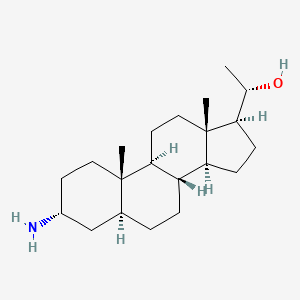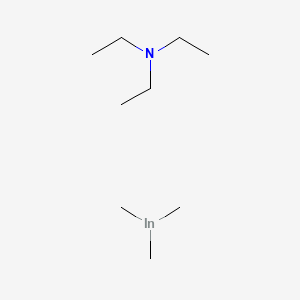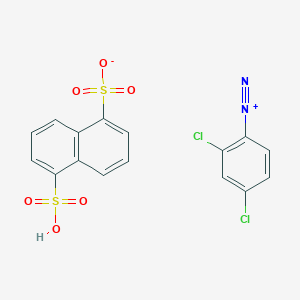
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and three 3-(isooctylthio)-1-oxopropoxy groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane typically involves the reaction of butyltin trichloride with 3-(isooctylthio)-1-oxopropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 3-(isooctylthio)-1-oxopropanol replace the chlorine atoms in butyltin trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form organotin hydrides.
Substitution: The 3-(isooctylthio)-1-oxopropoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane has several applications in scientific research:
Chemistry: Used in Stille coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane involves the formation of reactive intermediates that facilitate various chemical transformations. The tin center acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the tin atom .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and toxicity profiles.
Dibutyltin oxide: Commonly used as a catalyst and stabilizer in industrial applications.
Uniqueness
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane is unique due to its specific substituents, which impart distinct reactivity and stability. The presence of 3-(isooctylthio)-1-oxopropoxy groups enhances its solubility and compatibility with various organic solvents, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
53236-83-2 |
|---|---|
Fórmula molecular |
C37H72O6S3Sn |
Peso molecular |
827.9 g/mol |
Nombre IUPAC |
[butyl-bis[3-(6-methylheptylsulfanyl)propanoyloxy]stannyl] 3-(6-methylheptylsulfanyl)propanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-10(2)6-4-3-5-8-14-9-7-11(12)13;1-3-4-2;/h3*10H,3-9H2,1-2H3,(H,12,13);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
SEIPYZDMAMAWNY-UHFFFAOYSA-K |
SMILES canónico |
CCCC[Sn](OC(=O)CCSCCCCCC(C)C)(OC(=O)CCSCCCCCC(C)C)OC(=O)CCSCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)











